molecular formula C20H18N4O6 B13133380 Z-His(Dnp)-OH

Z-His(Dnp)-OH

Cat. No.: B13133380
M. Wt: 410.4 g/mol
InChI Key: JNYFWOQWUHMFRU-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-His(Dnp)-OH, also known as Nα-benzyloxycarbonyl-Nπ-2,4-dinitrophenyl-L-histidine, is a synthetic peptide derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group at the N-terminal and a 2,4-dinitrophenyl (Dnp) group attached to the imidazole ring of histidine. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-His(Dnp)-OH typically involves the protection of the histidine amino group with a benzyloxycarbonyl (Z) group and the subsequent introduction of the 2,4-dinitrophenyl (Dnp) group to the imidazole ring. The process generally follows these steps:

    Protection of Histidine: The amino group of histidine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

    Introduction of Dnp Group: The protected histidine is then reacted with 2,4-dinitrofluorobenzene to introduce the Dnp group to the imidazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Z-His(Dnp)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Z and Dnp protecting groups under acidic or basic conditions.

    Substitution Reactions: The Dnp group can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Z group, while the Dnp group can be removed using hydrazine.

    Substitution: Nucleophiles such as amines or thiols can react with the Dnp group under basic conditions.

Major Products Formed

The major products formed from these reactions include the deprotected histidine and substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Z-His(Dnp)-OH has several applications in scientific research:

    Peptide Synthesis: It is used as an intermediate in the synthesis of complex peptides.

    Biological Studies: The compound is used in studies involving enzyme-substrate interactions, particularly in the investigation of protease activity.

    Medical Research: this compound is used in the development of diagnostic assays and therapeutic agents.

    Industrial Applications: It is employed in the production of peptide-based drugs and biochemical reagents.

Mechanism of Action

The mechanism of action of Z-His(Dnp)-OH involves its interaction with specific enzymes or receptors. The Dnp group acts as a chromophore, allowing for the detection and quantification of enzyme activity. The compound’s molecular targets include proteases and other enzymes that recognize the histidine residue.

Comparison with Similar Compounds

Similar Compounds

    Z-His-OBzl: Nα-benzyloxycarbonyl-L-histidine benzyl ester.

    Z-His-OH: Nα-benzyloxycarbonyl-L-histidine.

Uniqueness

Z-His(Dnp)-OH is unique due to the presence of the Dnp group, which provides a chromophoric property that is useful in analytical applications. This distinguishes it from other similar compounds that lack this feature.

Properties

Molecular Formula

C20H18N4O6

Molecular Weight

410.4 g/mol

IUPAC Name

(2S)-3-[1-(4-nitrophenyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C20H18N4O6/c25-19(26)18(22-20(27)30-12-14-4-2-1-3-5-14)10-15-11-23(13-21-15)16-6-8-17(9-7-16)24(28)29/h1-9,11,13,18H,10,12H2,(H,22,27)(H,25,26)/t18-/m0/s1

InChI Key

JNYFWOQWUHMFRU-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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